5-(Hydroxymethyl)-1-methyl-2-piperidinone
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Overview
Description
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 5-(Hydroxymethyl)-1-methylpiperidin-2-one are muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . The inhibition of muscarinic receptors by 5-(Hydroxymethyl)-1-methylpiperidin-2-one disrupts this pathway, leading to changes in urinary bladder contraction and salivation .
Pharmacokinetics
After oral administration, 5-(Hydroxymethyl)-1-methylpiperidin-2-one is rapidly and extensively metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits a high specificity for muscarinic receptors, contributing significantly to the therapeutic effect .
Result of Action
The molecular and cellular effects of 5-(Hydroxymethyl)-1-methylpiperidin-2-one’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, which can help manage conditions like overactive bladder syndrome .
Action Environment
The action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpiperidin-2-one can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Furthermore, factors such as pH and temperature can impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is formed from reducing sugars in honey and various processed foods in acidic environments when they are heated through the Maillard reaction
Cellular Effects
The cellular effects of 5-(Hydroxymethyl)-1-methylpiperidin-2-one are not fully understood. It is known that it can exert both beneficial and detrimental effects. For instance, it has been reported to provide antioxidative, anti-allergic, anti-inflammatory, anti-hypoxic, anti-sickling, and anti-hyperuricemic effects . On the other hand, it can also exert mutagenic, genotoxic, organotoxic and enzyme inhibitory effects .
Molecular Mechanism
It is known to be easily absorbed from food through the gastrointestinal tract and, upon being metabolized into different derivatives, is excreted via urine
Temporal Effects in Laboratory Settings
It is known that in addition to processing, storage conditions affect the formation of this compound
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone typically involves the reaction of 1-methyl-2-piperidinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) are often used for such transformations.
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted piperidinones
Scientific Research Applications
5-(Hydroxymethyl)-1-methyl-2-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A biomass-derived compound with similar hydroxymethyl functionality, used in the production of biofuels and chemicals.
1-Methyl-2-piperidinone: The parent compound without the hydroxymethyl group, used as a solvent and intermediate in organic synthesis.
5-(Chloromethyl)-1-methyl-2-piperidinone: A halogenated derivative with different reactivity and applications.
Uniqueness: 5-(Hydroxymethyl)-1-methyl-2-piperidinone is unique due to its specific combination of the piperidinone ring and the hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIZUMEBMLVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780429-54-0 |
Source
|
Record name | 5-(hydroxymethyl)-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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